
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a bromine atom, a hydroxyquinoline moiety, and an indene-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of hydroxyindene derivatives.
Substitution: Formation of various substituted quinoline and indene derivatives.
科学研究应用
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(3-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- 5-Bromo-2-(3-methoxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
Uniqueness
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of both a bromine atom and a hydroxyquinoline moiety, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
873220-22-5 |
|---|---|
分子式 |
C18H10BrNO3 |
分子量 |
368.2 g/mol |
IUPAC 名称 |
5-bromo-2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H10BrNO3/c19-10-5-6-11-12(8-10)18(23)15(17(11)22)16-14(21)7-9-3-1-2-4-13(9)20-16/h1-8,15,21H |
InChI 键 |
NIVQOGYXBUHEQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
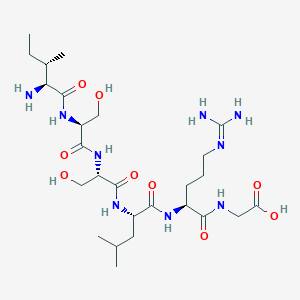
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
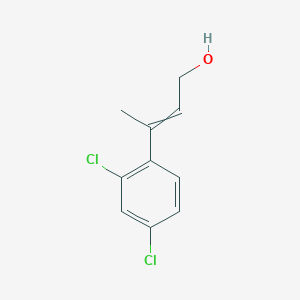
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
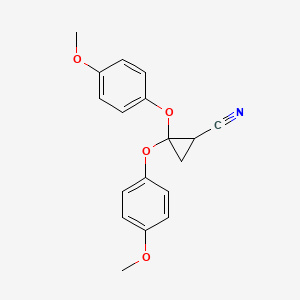
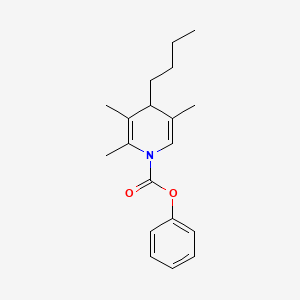
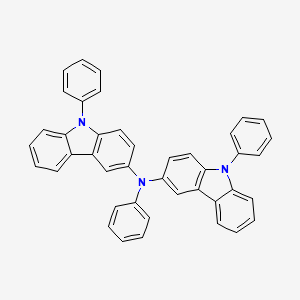

![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
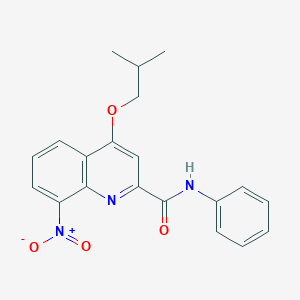

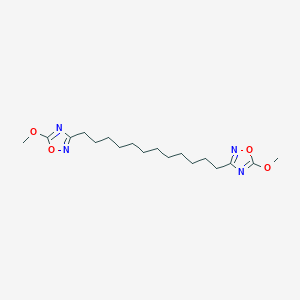
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
